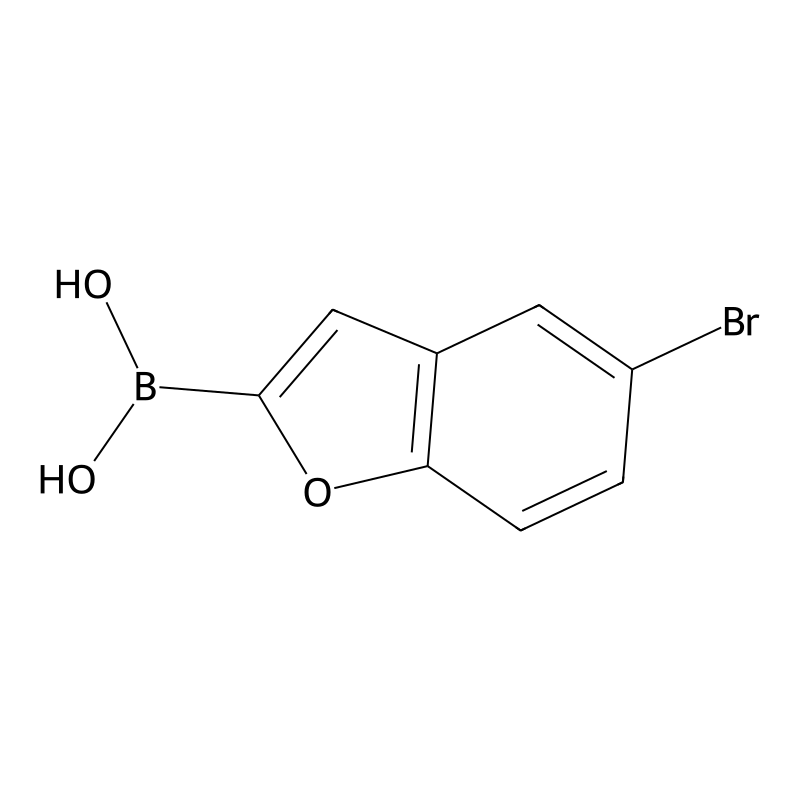

(5-Bromobenzofuran-2-yl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

(5-Bromobenzofuran-2-yl)boronic acid serves as a valuable building block for the synthesis of novel bioactive molecules with potential therapeutic applications. The boronic acid functionality allows for participation in Suzuki-Miyaura coupling reactions, a powerful tool for constructing complex organic molecules. Researchers have explored this compound in the development of:

- Kinase Inhibitors: Kinases are enzymes involved in regulating various cellular processes. By targeting specific kinases, researchers can develop drugs for cancer, inflammatory diseases, and other conditions. Studies have shown that (5-Bromobenzofuran-2-yl)boronic acid can be incorporated into kinase inhibitor structures, potentially leading to the discovery of new therapeutic agents [].

- Antimicrobial Agents: The fight against infectious diseases requires the development of novel antibiotics. (5-Bromobenzofuran-2-yl)boronic acid has been investigated for its potential to contribute to the creation of new antimicrobial agents [].

Organic Chemistry

Beyond its role in medicinal chemistry, (5-Bromobenzofuran-2-yl)boronic acid is a valuable tool for organic synthesis due to its reactivity in various coupling reactions. Researchers utilize it in the construction of complex organic molecules with diverse functionalities. Some examples include:

- Synthesis of Fluorescent Probes: Fluorescent probes are molecules that emit light upon excitation, making them valuable tools for biological imaging and sensing applications. (5-Bromobenzofuran-2-yl)boronic acid can be incorporated into the design of fluorescent probes due to the unique photophysical properties of the benzofuran ring [].

- Development of Novel Materials: The field of materials science is constantly seeking new materials with specific properties. (5-Bromobenzofuran-2-yl)boronic acid can be used as a building block for the synthesis of novel materials with tailored functionalities, such as organic electronics or polymers [].

(5-Bromobenzofuran-2-yl)boronic acid is an organic compound with the molecular formula C₈H₆BBrO₃. It features a boronic acid functional group attached to a benzofuran ring, specifically at the 5-position. This compound is notable for its role in organic synthesis, particularly in carbon-carbon bond formation reactions.

(5-Bromobenzofuran-2-yl)boronic acid is primarily utilized in Suzuki-Miyaura coupling reactions, which facilitate the synthesis of biaryl compounds. In these reactions, it acts as a nucleophile, reacting with aryl halides in the presence of a palladium catalyst and a base, typically sodium carbonate or potassium phosphate . The general reaction can be represented as follows:

where represents various aryl groups and is a halogen.

Research indicates that derivatives of (5-bromobenzofuran-2-yl)boronic acid exhibit antimicrobial properties. Some studies have shown that compounds synthesized from this boronic acid demonstrate activity against various bacterial strains, making them potential candidates for drug development . The biological mechanisms often involve interference with bacterial cell wall synthesis or metabolic pathways.

The synthesis of (5-bromobenzofuran-2-yl)boronic acid typically involves the following steps:

- Preparation of the Benzofuran Derivative: Starting from commercially available precursors, benzofuran can be brominated at the 5-position.

- Boronation: The brominated benzofuran is treated with boron reagents, such as boron trifluoride etherate or trimethyl borate, under controlled conditions to introduce the boronic acid functionality.

- Purification: The resultant product is purified through recrystallization or chromatography techniques to obtain pure (5-bromobenzofuran-2-yl)boronic acid .

(5-Bromobenzofuran-2-yl)boronic acid finds extensive applications in:

- Organic Synthesis: As a key reagent in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for antimicrobial and anticancer activities.

- Material Science: Utilized in the development of new materials and polymers through cross-coupling reactions .

Studies on interaction mechanisms reveal that (5-bromobenzofuran-2-yl)boronic acid can form complexes with various metal ions, enhancing its reactivity in catalysis. Additionally, its interactions with biological macromolecules are being explored to understand its potential therapeutic effects and toxicity profiles .

Several compounds share structural characteristics with (5-bromobenzofuran-2-yl)boronic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Bromobenzofuran | Bromine substitution at 5-position | Lacks boronic acid functionality |

| 2-Furanboronic Acid | Furan ring with boronic acid | Different ring structure; used in similar reactions |

| 5-Chlorobenzofuran-2-ylboronic Acid | Chlorine instead of bromine | Similar reactivity but different halogen properties |

| 4-Bromophenylboronic Acid | Phenyl ring instead of benzofuran | Used mainly in pharmaceutical applications |

These comparisons illustrate how (5-bromobenzofuran-2-yl)boronic acid stands out due to its unique benzofuran structure combined with boron functionality, making it particularly valuable in synthetic organic chemistry and medicinal applications.